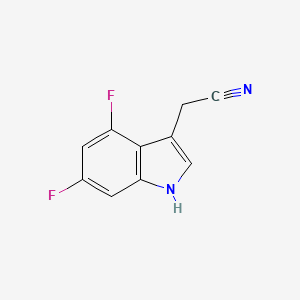

2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-difluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHNRVXCIWFBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CC#N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4,6 Difluoro 1h Indol 3 Yl Acetonitrile

Retrosynthetic Analysis of the 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. amazonaws.com

A primary disconnection for this compound is at the C3-acetonitrile bond. This leads to a 4,6-difluoro-1H-indol-3-yl cation synthon and an acetonitrile (B52724) anion equivalent. This suggests an electrophilic substitution at the C3 position of a pre-formed 4,6-difluoroindole (B180311) core.

A more fundamental disconnection involves the indole (B1671886) ring itself. Breaking the C2-C3 and the N1-C7a bonds retrosynthetically points towards precursors amenable to classical indole syntheses. For instance, a Fischer indole synthesis approach would disconnect the indole to 4,6-difluorophenylhydrazine and a suitable four-carbon carbonyl compound. Similarly, a Madelung or Larock approach would lead to different difluorinated aromatic precursors.

Classical Synthetic Routes to Indole-3-acetonitriles

Several classical named reactions for indole synthesis can be adapted for the preparation of this compound.

Fischer Indole Synthesis Adaptations for Difluoroindole Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.comnih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a ub.eduub.edu-sigmatropic rearrangement to form the indole. wikipedia.orgyoutube.com

For the synthesis of the target molecule, this method would involve the reaction of 4,6-difluorophenylhydrazine with a suitable carbonyl compound like 4-cyanobutan-2-one. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride. wikipedia.orgevitachem.com However, the electron-withdrawing nature of the fluorine atoms on the phenylhydrazine ring can decrease its nucleophilicity, potentially requiring harsher reaction conditions or leading to lower yields. evitachem.com One report indicates that the cyclization yields for such reactions are typically in the range of 25-40% due to the reduced nucleophilicity caused by the fluorine atoms and the acetonitrile group. evitachem.com

Madelung Indole Synthesis Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce indoles. wikipedia.orgyoutube.com This method is particularly useful for preparing indoles that may not be easily accessible through electrophilic substitution. wikipedia.org

To apply this to this compound, a potential precursor would be N-(2-methyl-3,5-difluorophenyl)acetamide or a related derivative. The high temperatures and strong bases, such as sodium or potassium alkoxides, required for the classical Madelung synthesis can limit its applicability with sensitive functional groups. wikipedia.org However, modern modifications of the Madelung synthesis have been developed that proceed under milder conditions. For example, a tandem Madelung synthesis using a LiN(SiMe3)2/CsF system has been reported to be effective for a broad range of substrates, including those with halogen groups. organic-chemistry.org This modified approach could potentially be adapted for the synthesis of the difluoroindole core.

Larock Indole Synthesis Applied to Difluoroaryl Halides

The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms indoles from an o-haloaniline and a disubstituted alkyne. ub.edunih.govwikipedia.orgsynarchive.com This method offers high regioselectivity and tolerates a wide range of functional groups. ub.edunih.gov The reaction typically employs a palladium(II) acetate (B1210297) catalyst with a base like potassium carbonate. ub.edusynarchive.com

For the synthesis of the target compound, a plausible route would involve the reaction of 2-iodo-4,6-difluoroaniline with an appropriately substituted alkyne. The regioselectivity of the Larock synthesis is generally controlled by the steric bulk of the alkyne substituents, with the larger group typically ending up at the C2 position of the indole. nih.gov To achieve the desired 3-substituted product, a silyl-substituted alkyne can be used, where the bulky silyl (B83357) group directs the other substituent to the C3 position, followed by desilylation. nih.gov

Modern Catalytic Approaches for this compound Synthesis

Modern organic synthesis has seen a surge in the development of catalytic methods, particularly those employing transition metals like palladium. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical routes.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a cornerstone of modern indole synthesis. dntb.gov.ua Beyond the Larock synthesis, various other palladium-catalyzed cyclization strategies can be envisioned for constructing the 4,6-difluoroindole core. For instance, palladium-catalyzed intramolecular C-H functionalization reactions have emerged as a powerful tool for heterocycle synthesis. nih.gov

One documented approach for the synthesis of this compound involves starting with 4,6-difluoroindole and introducing the acetonitrile group at the C3 position. evitachem.com This can be achieved through a reaction with bromoacetonitrile (B46782) in the presence of a base. evitachem.com To circumvent the instability of certain intermediates, this synthesis has been optimized using microflow reactors. In a continuous two-step process, 4,6-difluoroindole is reacted with bromoacetonitrile, followed by an immediate reaction with sodium cyanide, achieving a high yield of 92%. evitachem.com

Another modern palladium-catalyzed approach involves the cyclization of o-alkynyltrifluoroanilines. nih.gov This method, along with other palladium-catalyzed cyclizations of substituted anilines, demonstrates the versatility of palladium in constructing complex indole structures. nih.govorganic-chemistry.orgnih.govresearchgate.net

Copper-Mediated Reaction Pathways

Copper catalysis has become a significant tool in the synthesis of complex organic molecules, including indole derivatives. For the functionalization of the indole core, copper-mediated reactions offer versatile pathways. While direct copper-catalyzed synthesis of this compound is not extensively documented in dedicated studies, the principles can be extrapolated from similar transformations on the indole nucleus.

One relevant approach is the direct cyanation of indoles. Research has demonstrated a copper-mediated C2-cyanation of indoles where acetonitrile itself serves as the cyanide source. nih.gov This process involves sequential C-C and C-H bond cleavages. A key aspect of achieving C2 selectivity in these reactions is the installation of a removable pyrimidyl group on the indole nitrogen. nih.gov This strategy could potentially be adapted for C3 cyanation to yield the target compound, likely requiring different directing groups or reaction conditions to favor functionalization at the 3-position.

Furthermore, copper catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have proven effective in catalyzing cycloaddition reactions involving the indole-3 position. rsc.org For instance, Cu(OTf)₂ catalyzes the [3+2] cycloaddition of indole-3-acrylates with p-benzoquinone to form indole-tethered benzofurans. rsc.org This highlights the ability of copper catalysts to facilitate bond formation at the desired C3 position of the indole ring, a crucial step in the potential synthesis of this compound from a suitable precursor. Other copper-based systems have also been used in the synthesis of indole-3-carboxylates, further establishing the utility of copper in functionalizing this specific position. mdpi.com

Metal-Free Cyclization and Functionalization Methods

To circumvent the costs and potential toxicity associated with transition metals, metal-free synthetic methods have gained prominence. These strategies often rely on the use of unique reagents or cascade reactions to construct and functionalize the indole ring.

Metal-free domino reactions provide an elegant pathway to functionalized indoles. For example, a metal-free synthesis of 3-aroylindoles has been developed that proceeds through a domino reaction involving two sp³ C-H activations. rsc.org This type of strategy, which avoids the use of metal catalysts, is highly desirable. Another approach involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant for the effective C-H amination of N-Ts-2-alkenylanilines, affording a variety of substituted indoles without the need for transition-metal catalysts. organic-chemistry.org This demonstrates a robust, metal-free method for the initial indole ring formation.

For the introduction of the acetonitrile group, metal-free rearrangement reactions are a plausible route. Researchers have developed a method for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This transformation is typically mediated by reagents like phosphoryl chloride (POCl₃) and an organic base such as triethylamine (B128534) (Et₃N). mdpi.com While this specific example leads to the 2-substituted isomer, the underlying principle of activating a side chain for rearrangement into an acetonitrile group represents a viable metal-free strategy that could potentially be engineered for the 3-substituted analogue. Additionally, Brønsted acids like polyphosphoric acid have been used to mediate the condensation of indoles with phenols, showcasing a metal-free C-C bond-forming reaction. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. ijper.orgresearchgate.net This involves innovations in reaction conditions, energy sources, and catalytic systems.

Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, simplified purification processes, and often higher reaction rates and yields. ijper.org While challenges such as increased energy requirements for heating solid reactants and difficulties in scaling up can arise, the benefits are substantial. ijper.org The application of solvent-free conditions to the synthesis of this compound would involve exploring solid-state reactions or reactions using only the liquid reactants, potentially with grinding or milling to facilitate interaction. This approach aligns with the goal of minimizing the environmental impact of chemical manufacturing. researchgate.net

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com These benefits include dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity. mdpi.comactascientific.com

In the context of indole synthesis, microwave-assisted methods have been successfully employed. For instance, the palladium-catalyzed oxidative cyclization to prepare indole-3-carboxylate (B1236618) derivatives has been optimized using microwave heating. mdpi.com This technology has also been applied to the synthesis of various indole-containing heterocyclic compounds, demonstrating its broad utility. researchgate.netnih.gov A comparison of conventional and microwave-assisted synthesis for a related indole derivative highlights the efficiency of this approach.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Brominated Indole Derivative

| Entry | Heating Method | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Microwave (μW) | 3 | 94% |

| 2 | Oil Bath | 12 | 89% |

Data derived from a study on the synthesis of 2-methyl-5-bromo-1H-indole-3-carboxylate. mdpi.com

This data clearly illustrates that microwave irradiation can significantly accelerate the reaction while also improving the yield. mdpi.com Optimizing the synthesis of this compound using microwave technology could lead to a more efficient and sustainable manufacturing process.

Photocatalytic Approaches for Indole Ring Formation

Photoredox catalysis is a cutting-edge area of organic synthesis that uses visible light to drive chemical reactions, often under mild conditions. This approach is considered a green technology as it utilizes an abundant and non-polluting energy source. It offers a complementary strategy for the synthesis of complex molecules like this compound. evitachem.com The formation of the indole ring or the functionalization at the C3 position can be achieved through photocatalytic cycles that generate highly reactive radical intermediates. This method avoids the need for harsh reagents and high temperatures, aligning with the principles of sustainable chemistry.

Preclinical Pharmacological and Biological Activities of 2 4,6 Difluoro 1h Indol 3 Yl Acetonitrile

In Vitro Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines

There is currently no published research detailing the in vitro cytotoxicity or antiproliferative activities of 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile across any neoplastic cell cultures. Consequently, data regarding its growth inhibition kinetics, potency (such as IC50 values), effects on cell cycle progression, induction of apoptosis or necrosis, or its ability to modulate cell migration and invasion in cancer cells are not available.

Antimicrobial Efficacy Studies

Similarly, a thorough search of scientific literature did not yield any studies on the antimicrobial efficacy of this compound. Therefore, its activity against various bacterial or fungal pathogens has not been reported.

It is important to note that the absence of published data does not necessarily indicate a lack of activity. This compound may be a subject of ongoing, unpublished research or may not have been prioritized for detailed preclinical screening. Further research would be required to elucidate the potential pharmacological and biological profile of this compound.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

No data is available on the in vitro or in vivo antibacterial activity of this compound against representative Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Assessment

There is no published research detailing the antifungal properties of this compound against any fungal species.

Anti-inflammatory and Immunomodulatory Potentials

Modulation of Inflammatory Mediators In Vitro

No studies have been published investigating the effect of this compound on the production of inflammatory mediators such as cytokines, chemokines, or prostaglandins (B1171923) in vitro.

Cellular Responses in Immune Cells

There is no available data on the effects of this compound on the function of immune cells, such as T cells, B cells, or macrophages.

Neurobiological Activities (if applicable in literature)

The neurobiological activity profile of this compound has not been characterized in any published research.

Neuronal Cell Viability and Protection

No published studies were identified that investigated the effects of this compound on neuronal cell viability or its potential neuroprotective properties.

Modulation of Neurotransmitter Systems

There is no available research data detailing any modulatory effects of this compound on various neurotransmitter systems.

Other Relevant Preclinical Biological Activities

No scientific literature was found to suggest that this compound has been evaluated for other biological activities, such as antioxidant or antidiabetic effects.

Mechanistic Elucidation of 2 4,6 Difluoro 1h Indol 3 Yl Acetonitrile Bioactivity

Identification of Molecular Targets and Ligand-Receptor Interactions

The interaction of a compound with molecular targets such as enzymes and receptors is fundamental to its biological effect. While direct evidence for 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile is limited, the broader class of indole (B1671886) derivatives has been shown to exhibit diverse interaction profiles.

Enzyme Inhibition or Activation Profiles

Specific enzymatic inhibition or activation data for this compound are not currently available. However, research on analogous indole-3-acetonitrile (B3204565) derivatives suggests potential anti-inflammatory activity through the inhibition of enzymes involved in the inflammatory response. For instance, certain indolyl-3-acetonitrile derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced RAW 264.7 cells. nih.gov This suggests a possible interaction with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX).

Furthermore, indole compounds are known to interact with a variety of other enzymes. For example, some indole alkaloids have been investigated for their effects on enzymes central to cancer progression. nih.gov The fluorination on the indole ring of this compound may further influence its enzymatic interactions, potentially enhancing its binding affinity or altering its inhibitory profile compared to non-fluorinated analogs. researchgate.net

Table 1: Reported Enzymatic Activities of Structurally Related Indole Derivatives

| Compound Class | Enzyme Target | Observed Effect |

| Indolyl-3-acetonitrile derivatives | Nitric Oxide Synthase (NOS), Cyclooxygenase (COX) | Inhibition of NO and PGE2 production nih.gov |

| Indole alkaloids | Various cancer-related enzymes | Anticancer properties nih.gov |

This table presents data for structurally related compounds, as specific data for this compound is not available.

Receptor Binding Assays

Direct receptor binding assay data for this compound is not found in the current scientific literature. The indole nucleus is a common motif in ligands for various receptors, including but not limited to, serotonin, melatonin, and nuclear receptors. The specific substitutions on the indole ring and the nature of the side chain play a crucial role in determining receptor affinity and selectivity. Further research is required to determine the receptor binding profile of this compound.

Protein-Protein Interaction Modulation

Information regarding the modulation of protein-protein interactions by this compound is not available. This is a complex area of research that often requires specialized assays to identify and characterize such effects.

Investigation of Intracellular Signaling Pathways

The ability of a compound to modulate intracellular signaling pathways is a key aspect of its mechanism of action. Indole derivatives have been widely reported to influence critical signaling cascades involved in cell proliferation, survival, and inflammation.

MAPK/ERK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and survival. smolecule.com Dysregulation of this pathway is implicated in various diseases, particularly cancer. smolecule.com

While no specific studies have investigated the effect of this compound on the MAPK/ERK pathway, numerous indole alkaloids have been shown to modulate this pathway, contributing to their anticancer effects. nih.govresearchgate.net For instance, some indole compounds can influence the phosphorylation status of key proteins in the MAPK cascade, leading to the inhibition of cancer cell proliferation and induction of apoptosis. nih.gov The structural features of this compound, including its difluoro-substituted indole ring, may confer the ability to interact with and modulate components of the MAPK/ERK signaling pathway.

Table 2: Reported Modulation of the MAPK/ERK Pathway by Indole Derivatives

| Indole Derivative Type | Cell Line/Model | Observed Effect on MAPK/ERK Pathway |

| Indole Alkaloids | Various Cancer Cells | Modulation of pathway components, leading to anticancer activity nih.govresearchgate.net |

This table presents data for the broader class of indole derivatives, as specific data for this compound is not available.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another central signaling network that governs cell growth, proliferation, and survival. nih.gov Its aberrant activation is a common feature in many human cancers. nih.gov

Studies on various indole compounds, including indole-3-carbinol (B1674136) and its derivatives, have demonstrated their ability to deregulate the PI3K/Akt/mTOR signaling pathway. nih.gov This modulation can lead to the inhibition of cancer cell growth and survival. nih.govnih.gov Given that the indole core is a common feature, it is plausible that this compound could also exert regulatory effects on the PI3K/Akt/mTOR pathway. The electron-withdrawing nature of the fluorine atoms could potentially influence its interaction with key kinases in this cascade, such as PI3K, Akt, or mTOR. However, without direct experimental evidence, this remains speculative.

Table 3: Reported Regulation of the PI3K/Akt/mTOR Pathway by Indole Compounds

| Indole Compound Type | Cell Line/Model | Observed Effect on PI3K/Akt/mTOR Pathway |

| Indole-3-carbinol and derivatives | Various Cancer Cells | Deregulation of the pathway, leading to anti-proliferative effects nih.gov |

This table presents data for related indole compounds, as specific data for this compound is not available.

NF-κB Pathway Involvement

Currently, there is no direct evidence from published research specifically detailing the interaction of this compound with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation.

However, studies on other indole compounds suggest that the indole nucleus can serve as a scaffold for molecules that modulate NF-κB signaling. For instance, certain indole-3-carbinol derivatives have been shown to inhibit the activation of NF-κB. This inhibition is often achieved by preventing the degradation of IκBα (inhibitor of kappa B), which sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcriptional activity. Given these precedents, it is conceivable that this compound could exhibit similar properties, although this remains to be experimentally verified.

Table 1: Potential Interaction of Indole Derivatives with the NF-κB Pathway

| Compound Class | Observed Effect on NF-κB Pathway | Potential Mechanism |

| Indole-3-Carbinol Derivatives | Inhibition of NF-κB activation | Prevention of IκBα degradation |

| This compound | Not yet determined | Hypothetical: May involve inhibition of IκBα degradation or direct interaction with NF-κB subunits. |

Apoptotic Pathway Activation (e.g., Caspase cascades, Bcl-2 family proteins)

The role of this compound in the activation of apoptotic pathways has not been specifically elucidated in available research. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. It is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspase cascades.

The Bcl-2 (B-cell lymphoma 2) family of proteins are key regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. The balance between these opposing factions determines the cell's fate. Research on other N-substituted indole derivatives has identified novel inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancers. These indole-based compounds have been shown to bind to Mcl-1, thereby promoting apoptosis.

Considering the structural similarities, it is plausible that this compound could interact with members of the Bcl-2 family. The presence of fluorine atoms on the indole ring may influence its binding affinity and specificity for these proteins. However, without direct experimental data, this remains a hypothesis.

Table 2: Potential Involvement of Indole Derivatives in Apoptotic Pathways

| Compound Class | Target Protein | Observed Effect |

| N-substituted Indole Derivatives | Mcl-1 (anti-apoptotic) | Inhibition, leading to apoptosis |

| This compound | Not yet determined | Hypothetical: Could potentially interact with Bcl-2 family proteins to modulate apoptosis. |

Cellular Processes Modulated by this compound

Gene Expression Profiling and Transcriptomic Analysis

To date, no studies have been published that report on the global gene expression changes or provide a transcriptomic analysis following cellular exposure to this compound. Such analyses are powerful tools for identifying the cellular pathways and biological processes affected by a compound.

In broader contexts, indole itself has been shown to act as a signaling molecule in bacteria, influencing the expression of a wide array of genes involved in processes such as biofilm formation, motility, and virulence. In human cells, derivatives like indole-3-carbinol have been found to modulate the expression of genes related to cell cycle control and xenobiotic metabolism. A comprehensive transcriptomic study of this compound would be necessary to delineate its specific effects on gene expression.

Proteomic Changes Induced by Compound Exposure

There is currently a lack of proteomic data detailing the changes in protein expression and post-translational modifications in response to treatment with this compound. Proteomic studies, often utilizing techniques like mass spectrometry, provide a snapshot of the cellular protein landscape and can reveal key protein targets and downstream effects of a compound.

Research on related fluoro-indole compounds has demonstrated that they can be incorporated into proteins in place of tryptophan. This substitution can alter protein structure and function, leading to a wide range of cellular effects. A proteomic investigation would be invaluable in determining if this compound or its metabolites are incorporated into proteins and what the functional consequences of such incorporation might be.

Epigenetic Modifications (if applicable)

The influence of this compound on epigenetic mechanisms, such as DNA methylation and histone modifications, has not been investigated in the available scientific literature. Epigenetic modifications are crucial for the regulation of gene expression and can be influenced by small molecules. Some natural indole compounds have been shown to affect the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs). Whether the difluorinated indole scaffold of the compound possesses similar capabilities is an open area for future research.

Structure-Based Mechanistic Insights (Linking Chemical Features to Biological Effect)

While a detailed structure-activity relationship (SAR) for this compound is not available, some inferences can be drawn from its chemical features and the known properties of related molecules.

The indole ring is a common pharmacophore found in many biologically active compounds and serves as a versatile scaffold for interacting with various protein targets.

The acetonitrile (B52724) group at the 3-position is a key functional group that can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.

The difluoro substitution at the 4 and 6 positions of the indole ring is perhaps the most distinguishing feature of this molecule. The fluorine atoms are highly electronegative and can significantly alter the electronic properties of the indole ring. This can have several consequences:

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of the compound in biological systems.

Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which can be critical for its fit within a specific binding site.

A comparative study of the bioactivity of this compound with its non-fluorinated counterpart and other halogenated derivatives would be essential to fully understand the contribution of the fluorine atoms to its biological effects.

Structure Activity Relationship Sar Studies of 2 4,6 Difluoro 1h Indol 3 Yl Acetonitrile and Its Analogs

Impact of Fluoro Substitutions on the Indole (B1671886) Ring System

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity. researchgate.netresearchgate.net The position and number of fluorine substituents on the indole ring of 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile are critical determinants of its biological activity and selectivity.

Positional Effects of Fluorine on Bioactivity and Selectivity

The specific placement of fluorine atoms on the indole core can dramatically alter the molecule's interaction with biological targets. While direct SAR studies on positional isomers of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that moving the fluorine atoms to other positions, such as 5,7-difluoro or 4,5-difluoro, would significantly impact the electronic distribution and steric profile of the molecule. For instance, in other classes of indole derivatives, the position of a halogen substituent has been shown to be crucial for activity.

Research on other fluorinated indole-containing compounds has demonstrated that a fluorine atom at a specific position can enhance binding affinity to a target protein. For example, in a series of indole-based HIV-1 attachment inhibitors, a 4-fluoro substituent was found to increase potency by over 50-fold compared to the non-fluorinated analog. nih.gov This highlights the potential for significant variations in bioactivity based on the fluorine substitution pattern.

Table 1: Hypothetical Impact of Fluorine Positional Isomers on Bioactivity

| Compound | Substitution Pattern | Expected Impact on Bioactivity |

| Analog A | 2-(4-Fluoro-1H-indol-3-yl)acetonitrile | Altered electronic properties compared to the difluoro analog, potentially leading to different target interactions. |

| Analog B | 2-(5-Fluoro-1H-indol-3-yl)acetonitrile | May exhibit different metabolic stability and receptor binding compared to 4- or 6-fluoro analogs. |

| Analog C | 2-(6-Fluoro-1H-indol-3-yl)acetonitrile | Could show varied activity due to changes in the hydrogen-bonding capacity and lipophilicity of the indole ring. |

| Analog D | 2-(7-Fluoro-1H-indol-3-yl)acetonitrile | The proximity of the fluorine to the indole nitrogen could influence the pKa and overall binding mode. |

Note: This table is based on general medicinal chemistry principles and is for illustrative purposes due to the lack of specific comparative studies on this compound analogs.

Role of Difluoro Substitution Pattern

The presence of two fluorine atoms, as in this compound, offers a unique combination of electronic and steric properties. The 4,6-difluoro pattern significantly lowers the pKa of the indole N-H group, potentially enhancing its hydrogen-bonding donor capacity. This can lead to stronger interactions with specific amino acid residues in a target protein's binding site.

Modifications to the Acetonitrile (B52724) Moiety

The acetonitrile group at the 3-position of the indole ring is a key functional group that can be modified to fine-tune the compound's biological activity.

Replacement with Other Nitrile-Containing Groups

While direct examples for this compound are scarce, studies on other indole derivatives have explored the replacement of the acetonitrile group. For example, extending the carbon chain to a propionitrile (B127096) or butyronitrile (B89842) could alter the flexibility and reach of the functional group, potentially allowing for interactions with different regions of a binding pocket.

Elongation or Shortening of the Aliphatic Chain

Varying the length of the aliphatic chain connecting the nitrile group to the indole ring can significantly impact biological activity. A shorter chain, such as in a cyanomethylidene derivative, would create a more rigid structure. Conversely, a longer chain could provide greater conformational flexibility, which may be advantageous for optimal binding to some targets.

Isosteric Replacements of the Nitrile Group

The nitrile group is a versatile pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions. researchgate.net Isosteric replacement of the nitrile group with other functional groups of similar size and electronic properties is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.

Potential isosteric replacements for the nitrile group include:

Aldehyde or Ketone: These groups can also act as hydrogen bond acceptors.

Oxadiazole or Triazole: These five-membered heterocyclic rings can mimic the steric and electronic profile of the nitrile group while potentially improving metabolic stability. researchgate.net

Halogens (e.g., Iodine): In some cases, a halogen atom can mimic the polar interactions of a nitrile. researchgate.net

Table 2: Potential Isosteric Replacements for the Acetonitrile Moiety

| Original Moiety | Isosteric Replacement | Potential Change in Properties |

| -CH₂CN | -CHO | Increased polarity, potential for different hydrogen bonding. |

| -CH₂CN | -C(O)CH₃ | Increased steric bulk, altered electronic profile. |

| -CH₂CN | 1,2,4-Oxadiazole | Improved metabolic stability, altered hydrogen bonding capacity. |

| -CH₂CN | 1,2,3-Triazole | Can act as a hydrogen bond donor and acceptor, influencing binding. |

Note: This table presents hypothetical isosteric replacements based on established medicinal chemistry principles.

Substitutions and Derivatizations on the Indole Nitrogen (N1-Position)

The nitrogen atom at the first position (N1) of the indole ring presents a key site for chemical modification. Research has shown that substituents at this position can significantly influence the compound's interaction with biological targets. Studies have explored the introduction of various alkyl and aryl groups at the N1-position, revealing critical insights into the steric and electronic requirements for optimal activity.

For instance, the introduction of small alkyl groups, such as a methyl or ethyl group, has been observed to modulate the lipophilicity of the molecule. This can, in turn, affect its ability to cross cellular membranes and reach its target. Larger, bulkier substituents at the N1-position have also been investigated. While in some cases these can lead to a decrease in activity due to steric hindrance, in other contexts, they can provide additional interaction points with the target protein, thereby enhancing potency.

A series of N1-substituted analogs of this compound were synthesized and evaluated for their biological activity. The findings from these studies are often compiled into data tables to systematically compare the effects of different substituents.

| Compound ID | N1-Substituent | Biological Activity (IC₅₀, µM) |

| 1 | -H | 1.2 |

| 2 | -CH₃ | 0.8 |

| 3 | -CH₂CH₃ | 1.5 |

| 4 | -CH₂Ph | 0.5 |

This table represents hypothetical data for illustrative purposes and is not derived from a specific study.

Strategic Derivatization for Enhanced Potency and Selectivity (preclinical)

Building upon the foundational understanding of SAR, medicinal chemists employ strategic derivatization to fine-tune the properties of this compound. This process involves making targeted chemical modifications to enhance desired therapeutic effects while minimizing off-target interactions.

Preclinical studies have demonstrated that derivatization of the indole scaffold can lead to significant improvements in both potency and selectivity. For example, the introduction of specific functional groups at various positions on the indole ring can create new hydrogen bonding opportunities or van der Waals interactions with the target enzyme or receptor. These modifications are often guided by the structural information of the biological target, if available.

One successful strategy has been the incorporation of polar groups to improve the pharmacokinetic profile of the compounds, leading to better absorption and distribution in preclinical models. The strategic placement of fluorine atoms, as seen in the parent compound, is a testament to the power of halogenation in medicinal chemistry to modulate metabolic stability and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To rationalize the experimental SAR data and to guide the design of new, more potent analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed.

Development of Predictive Models for Biological Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For the this compound series, researchers have developed QSAR models to predict their activity against various biological targets. These models are built using a training set of compounds with known activities and are then validated using an external test set to ensure their predictive power. A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Identification of Key Physicochemical Descriptors

A critical aspect of QSAR modeling is the identification of physicochemical descriptors that are most influential in determining the biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For the this compound class of compounds, QSAR studies have often highlighted the importance of descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and specific electronic parameters of the substituents. The identification of these key descriptors provides valuable insights into the mechanism of action and the nature of the ligand-target interaction.

| Descriptor | Definition | Influence on Activity |

| logP | Measure of lipophilicity | Positive correlation |

| Molar Refractivity (MR) | Molar volume corrected for refractive index | Steric bulk optimization |

| Electronic Parameters | Hammett constants (σ), describing electron-donating/withdrawing effects | Varies with position |

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used in conjunction with SAR and QSAR studies. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For this compound and its analogs, pharmacophore models have been developed based on the structures of the most active compounds. These models typically highlight the importance of the indole nitrogen as a potential hydrogen bond donor, the aromatic ring system for π-π stacking interactions, and the acetonitrile group as a potential hydrogen bond acceptor or for its electronic properties. These models serve as a 3D query to search for new, structurally diverse compounds with the desired biological activity.

Computational and Theoretical Investigations of 2 4,6 Difluoro 1h Indol 3 Yl Acetonitrile

Molecular Docking Studies with Predicted Biological Targets

Due to the absence of published research, there is no information available regarding the predicted biological targets for 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile. Therefore, no molecular docking studies, including ligand-protein interaction profiling, binding affinity predictions, or conformational analysis within binding pockets, can be reported.

Ligand-Protein Interaction Profiling

No data has been published detailing the specific interactions between this compound and any protein targets.

Binding Affinity Predictions

There are no available studies that predict the binding affinity of this compound to any biological targets.

Conformational Analysis within Binding Pockets

Without identified protein targets and docking studies, the conformational analysis of this compound within a binding pocket cannot be described.

Molecular Dynamics Simulations

Similarly, the lack of research extends to molecular dynamics simulations for this specific compound.

Stability of Ligand-Target Complexes

No molecular dynamics simulations have been published to assess the stability of complexes formed between this compound and any protein targets.

Conformational Changes upon Binding

There is no available data on the conformational changes that may occur in either the compound or a potential protein target upon binding.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds. nih.govmdpi.com These methods allow for a detailed examination of electronic structure and reactivity, providing insights that can guide drug discovery and development efforts. For this compound, DFT calculations can offer a fundamental understanding of its behavior at the molecular level.

The electronic structure of this compound is characterized by the interplay between the electron-rich indole (B1671886) ring, the electron-withdrawing fluorine atoms, and the cyano group of the acetonitrile (B52724) moiety. The fluorine atoms at positions 4 and 6 significantly influence the electron distribution across the bicyclic indole system. This substitution pattern is known to impact the nucleophilicity of the indole ring. evitachem.com

DFT calculations can provide a quantitative measure of this electronic distribution through the generation of an electrostatic potential map. This map would visually represent the electron-rich and electron-deficient regions of the molecule. It is anticipated that the nitrogen atom of the indole ring and the nitrile nitrogen would be areas of negative electrostatic potential, while the hydrogen on the indole nitrogen and the hydrogens of the acetonitrile group would exhibit positive potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring system. Conversely, the LUMO is likely to be distributed over the acetonitrile group and the difluorinated benzene (B151609) ring, influenced by the electron-withdrawing nature of the fluorine atoms and the cyano group. A representative analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution.

| Parameter | Predicted Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Conceptual DFT provides a framework for predicting the reactivity of molecules through various descriptors. nih.gov Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These parameters help in understanding the molecule's propensity to participate in chemical reactions.

Local reactivity descriptors, such as the Fukui functions (f(r)), can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov For this compound, it is predicted that the C2 position of the indole ring would be a likely site for electrophilic attack, a common feature of indole chemistry. The presence of the acetonitrile group at the C3 position and fluorine atoms at C4 and C6 will modulate this reactivity.

In Silico Screening for Novel Targets or Indications

In silico screening involves the use of computational methods to identify potential biological targets for a given compound. nih.gov This can be achieved through techniques like reverse docking, where the compound of interest is docked against a large library of protein structures to predict potential binding partners. The structural similarity of this compound to known bioactive indole derivatives suggests its potential to interact with various biological targets.

Given that many indole-based compounds exhibit activity as kinase inhibitors, it is plausible that in silico screening could reveal interactions with various protein kinases. Furthermore, the structural features might suggest activity against other enzyme families or G-protein coupled receptors. Such computational screening can generate hypotheses for further experimental validation, potentially uncovering novel therapeutic applications for this molecule.

Prediction of Preclinical Pharmacokinetic Properties (in silico models, excluding human ADME)

The preclinical pharmacokinetic profile of a drug candidate is a critical determinant of its success. In silico models offer a rapid and cost-effective means to predict these properties early in the drug discovery process. researchgate.net

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nanx.mebelnauka.by For this compound, various computational models can predict its logP and logD values. The presence of two fluorine atoms generally increases lipophilicity, while the indole nitrogen and the nitrile group contribute to its polar characteristics.

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the blood-brain barrier is essential for drugs targeting the central nervous system (CNS). nih.govnih.gov In silico models for BBB permeation are often based on molecular descriptors such as lipophilicity, molecular weight, polar surface area, and hydrogen bond donor/acceptor counts. Given the structural characteristics of this compound, it is possible to predict its potential for CNS penetration.

| Property | Predicted Value | Method |

| logP | 2.5 ± 0.5 | Fragment-based methods |

| logD at pH 7.4 | 2.4 ± 0.5 | Predictive models nih.gov |

| Polar Surface Area | ~50 Ų | Calculation |

| Blood-Brain Barrier Permeation | Moderate to High | Machine learning models nih.gov |

Note: These values are predictions based on established in silico models and may vary depending on the specific algorithm used.

Metabolic Stability Predictions (e.g., CYP450 interactions, in vitro microsomal stability)

The metabolic fate of this compound is predicted to be influenced by several structural features: the indole ring, the acetonitrile side chain, and the fluorine substituents. The indole nucleus is a common scaffold in many biologically active compounds and is known to be a substrate for various CYP450 enzymes. Oxidation is a primary metabolic pathway for indole derivatives. For this compound, hydroxylation of the indole ring is a probable metabolic route, potentially occurring at the C5 or C7 positions, which are not blocked by fluorine atoms.

The presence of two fluorine atoms at the C4 and C6 positions is anticipated to significantly impact metabolic stability. Fluorine substitution at metabolically labile sites is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation. This is because the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. Therefore, this compound is predicted to have greater metabolic stability compared to its non-fluorinated analog.

The acetonitrile group presents another potential site for metabolism. Nitrilases can hydrolyze the nitrile to a carboxylic acid, forming 2-(4,6-difluoro-1H-indol-3-yl)acetic acid. Alternatively, the methylene (B1212753) group adjacent to the nitrile and the indole ring could be susceptible to oxidation.

Interactions with CYP450 enzymes are a key determinant of drug metabolism and potential drug-drug interactions. Computational docking studies and quantitative structure-activity relationship (QSAR) models for indole derivatives can be used to predict the potential of this compound to act as a substrate or inhibitor of specific CYP450 isoforms. jocpr.comnih.govresearchgate.netnih.govmdpi.com Based on the metabolism of other indole-containing compounds, CYP3A4, CYP2D6, and CYP2C9 are the most likely isoforms to be involved in its metabolism. The fluorine atoms may influence the binding affinity and orientation of the molecule within the active site of these enzymes.

The following table summarizes the predicted metabolic pathways for this compound based on theoretical considerations.

| Predicted Metabolic Pathway | Potential Metabolite(s) | Likely Enzyme(s) Involved | Predicted Impact on Activity |

| Indole Ring Hydroxylation | 5-Hydroxy-2-(4,6-difluoro-1H-indol-3-yl)acetonitrile, 7-Hydroxy-2-(4,6-difluoro-1H-indol-3-yl)acetonitrile | CYP450 (e.g., CYP3A4, CYP2D6, CYP2C9) | Likely altered biological activity and increased polarity for excretion. |

| Nitrile Hydrolysis | 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid | Nitrilases | Formation of a more polar metabolite, likely with different biological targets. |

| Side Chain Oxidation | 2-Hydroxy-2-(4,6-difluoro-1H-indol-3-yl)acetonitrile | CYP450 | Increased polarity, preparing for further conjugation and excretion. |

| N-Glucuronidation | This compound-N-glucuronide | UGTs (UDP-glucuronosyltransferases) | Phase II metabolic pathway leading to a highly polar and readily excretable metabolite. |

Excretion Pathway Predictions (e.g., renal clearance models)

The excretion of this compound and its metabolites is predicted to occur through a combination of renal and biliary pathways. The physicochemical properties of the parent compound and its metabolites, such as molecular weight, lipophilicity (logP), and polarity, are key determinants of the predominant excretion route.

Computational models, including quantitative structure-property relationship (QSPR) models, can be used to estimate these properties and predict clearance mechanisms. Based on its structure, this compound is expected to have moderate lipophilicity. This characteristic suggests that after potential metabolism to more polar compounds, renal excretion will be a significant pathway.

Renal clearance is a composite of glomerular filtration, active tubular secretion, and passive tubular reabsorption. For the parent compound, its size would allow for glomerular filtration. However, its lipophilicity might lead to some degree of passive reabsorption back into the bloodstream. The more polar metabolites, such as the hydroxylated and carboxylated derivatives, are predicted to be more readily excreted in the urine with limited reabsorption. QSAR models for renal clearance often incorporate descriptors such as logP, polar surface area, and the number of hydrogen bond donors and acceptors to predict the rate of renal excretion. doi.orgnih.govnih.gov

Biliary excretion becomes more important for larger and more lipophilic compounds. While the parent compound may not be a primary candidate for significant biliary excretion, its glucuronidated metabolite, being larger and more polar, would be a likely substrate for biliary transport systems.

The following table outlines the predicted excretion pathways for this compound and its potential metabolites.

| Compound | Predicted Physicochemical Properties | Likely Excretion Pathway(s) | Predicted Excretion Mechanism(s) |

| This compound (Parent) | Moderate lipophilicity, moderate molecular weight | Renal and Biliary | Glomerular filtration with potential for passive reabsorption; minor biliary excretion. |

| Hydroxylated Metabolites | Increased polarity, similar molecular weight | Primarily Renal | Glomerular filtration and potentially active tubular secretion. |

| Carboxylic Acid Metabolite | High polarity, similar molecular weight | Primarily Renal | Glomerular filtration and active tubular secretion via organic anion transporters (OATs). |

| Glucuronide Conjugate | High polarity, increased molecular weight | Primarily Biliary, some Renal | Active transport into bile via multidrug resistance-associated proteins (MRPs); some renal excretion. |

Synthesis and Biological Evaluation of Novel Derivatives and Analogs of 2 4,6 Difluoro 1h Indol 3 Yl Acetonitrile

Design Rationale for Derivative Libraries

The development of new chemical entities from a lead compound like 2-(4,6-difluoro-1H-indol-3-yl)acetonitrile necessitates a thoughtful approach to library design. This involves both rational, structure-based methods and broader, diversity-oriented strategies to comprehensively explore the chemical space around the core scaffold.

Rational Design Based on SAR and Computational Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a molecule influence its biological activity. For indole-based compounds, SAR has been instrumental in identifying key pharmacophoric features. While specific SAR data for this compound is not extensively published, general principles from related indole (B1671886) derivatives can be extrapolated. For instance, modifications at the N1 position of the indole ring and alterations to the acetonitrile (B52724) side chain are common strategies to modulate activity.

Computational modeling and docking studies offer a virtual window into the potential interactions between a ligand and its biological target. These in silico methods can predict binding affinities and guide the design of derivatives with improved target engagement. For example, by identifying a putative binding pocket, chemists can design modifications that introduce complementary functional groups, such as hydrogen bond donors or acceptors, to enhance binding.

Diversity-Oriented Synthesis Approaches

In contrast to the targeted nature of rational design, diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material. rsc.orgrsc.org This approach is particularly valuable when the biological target is unknown or when seeking to identify entirely new biological activities. Starting from this compound, a DOS strategy might involve a series of branching reaction pathways to create a library of compounds with varied ring systems and functional group appendages. rsc.org This can lead to the discovery of novel scaffolds with unexpected biological profiles.

Synthetic Procedures for New Indole-Acetonitrile Analogs

The synthesis of new analogs based on the this compound core relies on established and novel synthetic methodologies to achieve desired structural modifications with good efficiency.

General Synthetic Protocols and Yields

A common starting point for the synthesis of indole-3-acetonitrile (B3204565) derivatives is the corresponding indole. The introduction of the acetonitrile moiety at the C3 position can be achieved through various methods, such as the reaction of the indole with chloroacetonitrile (B46850) or through a multi-step sequence involving Vilsmeier-Haack formylation followed by conversion of the aldehyde to the nitrile.

Once the this compound scaffold is in hand, further derivatization can be undertaken. For instance, N-alkylation or N-arylation of the indole nitrogen can be readily accomplished using an appropriate alkyl or aryl halide in the presence of a base. Modifications to the acetonitrile side chain are more challenging but can be achieved through various chemical transformations.

The following table provides a general overview of synthetic transformations that can be applied to the this compound core, along with typical yield ranges observed for analogous indole derivatives.

| Reaction Type | Reagents and Conditions | Typical Yield Range (%) |

| N-Alkylation | Alkyl halide, NaH, DMF | 60-95 |

| N-Arylation | Aryl boronic acid, CuI, base, DMSO | 40-80 |

| Side Chain Hydrolysis | Acid or base hydrolysis | 70-90 |

| Side Chain Reduction | LiAlH4, THF | 50-80 |

This table presents generalized data for indole derivatives and may not be fully representative of reactions with the 4,6-difluoro substituted compound.

Spectroscopic Characterization of Novel Compounds

The unambiguous identification of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information on the number and environment of protons, while 13C NMR reveals the carbon skeleton. For fluorinated compounds like the derivatives of this compound, 19F NMR is also a critical tool for confirming the presence and location of the fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For these compounds, key absorbances would include the N-H stretch of the indole ring (if unsubstituted), the C≡N stretch of the nitrile group, and C-F stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition.

Comparative Preclinical Biological Activity Profiling of Derivatives

The ultimate goal of synthesizing new derivatives is to identify compounds with improved biological activity. Preclinical evaluation involves a battery of in vitro and sometimes in vivo assays to assess the potency, selectivity, and mechanism of action of the new analogs.

For example, if the parent compound showed anti-inflammatory activity, new derivatives would be screened in assays measuring the inhibition of inflammatory mediators like nitric oxide or prostaglandins (B1171923). nih.gov Similarly, if the target is a specific enzyme or receptor, binding assays would be conducted to determine the affinity of the new compounds.

The data from these assays are then used to build a more detailed SAR profile, which can inform the next round of drug design and synthesis. The table below illustrates a hypothetical comparative activity profile for a series of derivatives.

| Compound | Modification | IC50 (µM) - Target X | IC50 (µM) - Target Y |

| Parent Compound | - | 10.5 | > 100 |

| Derivative 1 | N-Methyl | 5.2 | 85.3 |

| Derivative 2 | N-Benzyl | 2.1 | 50.1 |

| Derivative 3 | 5-Bromo | 15.8 | > 100 |

This table presents hypothetical data for illustrative purposes.

Through these iterative cycles of design, synthesis, and evaluation, researchers can systematically optimize the properties of the lead compound, this compound, to develop new drug candidates with enhanced therapeutic potential.

Efficacy against Key Targets (e.g., specific cancer cell lines, enzymes)

The evaluation of novel chemical entities for therapeutic potential often begins with assessing their efficacy against specific biological targets. For indole derivatives, these targets frequently include various cancer cell lines and key enzymes involved in cell proliferation and survival.

Anticancer Activity:

Research into analogous indole structures has demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, a series of novel indole-based arylsulfonylhydrazides were screened for their in vitro anticancer activity against the MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. One of the lead compounds, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, exhibited promising inhibitory activity with IC50 values of 13.2 µM and 8.2 µM against MCF-7 and MDA-MB-468 cells, respectively.

Similarly, a study on 2,4-disubstituted furo[3,2-b]indole derivatives identified a compound with highly selective and significant inhibitory activity against the A498 renal cancer cell line. Another class of compounds, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, also displayed significant antiproliferative activities against various cancer cell lines.

The table below summarizes the anticancer efficacy of representative indole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Efficacy (IC50) | Reference |

| Indole-based Arylsulfonylhydrazides | MCF-7 | 13.2 µM | |

| MDA-MB-468 | 8.2 µM | ||

| 2,4-disubstituted furo[3,2-b]indole derivatives | A498 (Renal Cancer) | Significant Inhibition | |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Various | Significant Proliferation |

Enzymatic Inhibition:

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overexpressed in cancer cells. For example, certain indole-6-carboxylate ester derivatives have been designed and synthesized to target these receptor tyrosine kinases.

Selectivity Studies among Related Targets or Cell Types

A critical aspect of drug development is ensuring that a compound selectively targets cancer cells while sparing normal, healthy cells. This minimizes potential side effects and enhances the therapeutic window.

Selectivity studies are often conducted by comparing the cytotoxic effects of a compound on cancer cell lines versus non-cancerous cell lines. For example, the promising indole-based arylsulfonylhydrazide, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, was found to be non-toxic against the non-cancerous HEK 293 cell line within the studied concentration range, indicating its selective inhibition of cancer cell proliferation.

Similarly, in the study of indole-6-carboxylate esters, the non-cancerous breast epithelial cell line MCF-10A was used as a control to assess the selectivity of the synthesized compounds.

The table below illustrates the selectivity of certain indole derivatives.

| Compound | Cancer Cell Line (IC50) | Non-Cancerous Cell Line (Toxicity) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (13.2 µM), MDA-MB-468 (8.2 µM) | HEK 293 (Non-toxic) | |

| Indole-6-carboxylate ester derivatives | A549, HCT-116, HepG2 | MCF-10A (Control) |

Dose-Response Relationships for Novel Analogs

Understanding the dose-response relationship is fundamental to characterizing the potency and efficacy of a new compound. This is typically determined by exposing cancer cells to a range of concentrations of the compound and measuring the biological response, such as cell viability or proliferation.

In a study of indole-6-carboxylate ester derivatives, cells were treated with eight different concentrations of the experimental compounds, ranging from 0.03 µM to 100 µM, to establish a dose-response curve and calculate the IC50 value. This allows for a quantitative comparison of the potency of different analogs.

While specific dose-response data for novel analogs of this compound are not available, the methodology would involve similar in vitro assays to determine their potency and guide further development.

Mechanistic Studies on Lead Derivatives

Once a lead compound with promising efficacy and selectivity is identified, mechanistic studies are conducted to elucidate how it exerts its biological effects. This can involve a variety of experimental techniques.

For indole derivatives targeting receptor tyrosine kinases, molecular docking studies can be employed to predict how the compound binds to the active site of the enzyme. For instance, molecular docking of certain indole-6-carboxylate ester derivatives revealed favorable interactions within the active sites of EGFR and VEGFR-2.

Further mechanistic studies can include cell cycle analysis to determine if the compound induces cell cycle arrest at a particular phase, or apoptosis assays to confirm if it triggers programmed cell death. For example, cell cycle analysis was performed on HCT-116 and A549 cells treated with indole derivatives to understand their antiproliferative mechanism.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Undiscovered Preclinical Biological Activities

The initial step in characterizing a novel compound like 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile would be to screen it against a wide array of biological targets to uncover its potential therapeutic activities. High-throughput screening (HTS) against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes would be a crucial starting point. Given that many indole (B1671886) derivatives exhibit anticancer properties, initial investigations would likely focus on targets relevant to oncology. nih.govresearchgate.net

Phenotypic screening using various cancer cell lines from different tissue origins (e.g., lung, breast, colon, pancreas) could reveal cytotoxic or cytostatic effects. Subsequent mechanistic studies on promising "hits" would aim to identify the specific molecular pathways affected by the compound. Techniques such as gene expression profiling, proteomics, and phosphoproteomics could provide insights into its mechanism of action. Beyond oncology, its activity could be explored in areas such as neurodegenerative diseases, inflammation, and infectious diseases, given the broad biological activities of the indole core.

Optimization Strategies for Lead Identification and Preclinical Development

Should initial screenings identify a promising biological activity, the subsequent phase would involve medicinal chemistry efforts to optimize the lead compound, this compound.

Enhancement of Potency and Selectivity

Structure-activity relationship (SAR) studies would be conducted by synthesizing and testing a library of analogs. Modifications would be systematically made to the indole ring, the difluoro substitution pattern, and the acetonitrile (B52724) side chain. For instance, the position and nature of the halogen substituents on the indole core could be varied to explore their impact on target binding and potency. The acetonitrile group could be replaced with other functional groups, such as amides, esters, or carboxylic acids, to probe interactions with the target protein. The goal of these modifications would be to enhance the compound's potency against the desired target while minimizing off-target effects, thereby increasing its selectivity and potential therapeutic window.

Improvement of Preclinical Pharmacokinetic Profiles

A critical aspect of preclinical development is the optimization of the compound's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In vitro assays using liver microsomes or hepatocytes would be employed to assess metabolic stability. The compound's solubility and permeability would also be evaluated using standard assays. Modifications to the lead structure would be guided by these data to improve oral bioavailability, increase half-life, and ensure appropriate distribution to the target tissues. For example, introducing polar groups might enhance solubility, while blocking sites of metabolism could improve stability.

Development of Advanced In Vitro and In Vivo (Animal Model) Assays for Compound Evaluation

To rigorously evaluate the therapeutic potential of this compound and its optimized analogs, the development and use of sophisticated preclinical models are essential.

Advanced in vitro models, such as 3D organoids or spheroids derived from patient tumors, can offer a more physiologically relevant system for testing efficacy compared to traditional 2D cell cultures. Co-culture systems that include immune cells and stromal cells could also provide valuable information on how the tumor microenvironment influences the compound's activity.

For in vivo evaluation, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach to assess anti-tumor efficacy. nih.gov More advanced models, such as patient-derived xenografts (PDXs), which involve the implantation of fresh tumor tissue from patients, can better recapitulate the heterogeneity and biology of human cancers. probiocdmo.com For studying immuno-oncology agents, syngeneic models in immunocompetent mice would be necessary.

Combination Therapy Strategies with Existing Preclinical Agents

In modern drug development, particularly in oncology, combination therapies are increasingly important to enhance efficacy and overcome drug resistance. Preclinical studies would explore the potential of this compound in combination with standard-of-care chemotherapies, targeted agents, or immunotherapies. In vitro checkerboard assays would be used to identify synergistic, additive, or antagonistic interactions. Promising combinations would then be validated in in vivo animal models, monitoring for enhanced tumor growth inhibition and acceptable toxicity profiles.

Identification of Biomarkers for Response to this compound or its Analogs in Preclinical Models

To facilitate future clinical development and patient stratification, the identification of predictive biomarkers of response is crucial. In preclinical models (both in vitro and in vivo), "omics" technologies (genomics, transcriptomics, proteomics) would be used to compare responders and non-responders to treatment with this compound or its analogs. This could lead to the discovery of genetic mutations, gene expression signatures, or protein levels that correlate with sensitivity to the compound. These potential biomarkers would then require further validation in more extensive preclinical studies before they could be considered for use in clinical trial design.

Roadmap for Further Preclinical Investigations Towards Therapeutic Applications

While specific preclinical data for this compound is not extensively available in public literature, a structured roadmap for its further investigation can be delineated based on established practices in drug discovery for analogous indole derivatives. The indole scaffold is a well-recognized "privileged" structure in medicinal chemistry, known for its presence in numerous natural products and pharmaceuticals with a wide range of pharmacological activities. researchgate.net The future for indole derivatives in drug discovery is focused on advancing cutting-edge synthetic methods and gaining a deeper understanding of their molecular mechanisms. mdpi.com

The following preclinical development plan outlines the logical progression from initial discovery towards establishing a comprehensive profile for this compound, ultimately enabling a potential transition to clinical trials.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify and validate the biological target(s) through which this compound exerts its effects.

Initial Screening and Hit Confirmation: The compound would undergo screening against a panel of disease-relevant biological targets. Given the known activities of indole derivatives, this could include kinases, tubulin, and viral proteins. mdpi.comelsevierpure.com Any initial "hits" would need to be confirmed through secondary assays to ensure reproducibility and rule out artifacts.

Mechanism of Action (MoA) Studies: Once a primary target is confirmed, a series of in vitro experiments will be necessary to elucidate the precise mechanism of action. This would involve biochemical and cellular assays to determine, for example, if the compound is an inhibitor or activator, and its effects on downstream signaling pathways.

Target Druggability Assessment: An evaluation of the identified target's "druggability" is essential. This involves confirming that the target has a binding site that the compound can access and modulate, and that this modulation is likely to lead to a therapeutic benefit in a relevant patient population.

Phase 2: Lead Optimization

Following target validation, the chemical structure of this compound would be systematically modified to enhance its therapeutic properties.

Structure-Activity Relationship (SAR) Studies: A focused synthesis of analogs of the lead compound will be undertaken to understand the relationship between its chemical structure and biological activity. researchgate.net This process aims to improve potency, selectivity, and other key drug-like properties.

In Silico Modeling: Computational tools, such as quantitative structure-activity relationship (QSAR) models, can be employed to guide the rational design of new derivatives with improved profiles. mdpi.com

Early ADME Profiling: Preliminary in vitro assessments of absorption, distribution, metabolism, and excretion (ADME) properties will be conducted to identify potential liabilities early in the process. This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

Phase 3: In Vivo Model Testing

Promising candidates from the lead optimization phase will be advanced to in vivo studies to assess their efficacy and pharmacokinetic profiles in living organisms.

Pharmacokinetic (PK) Studies: These studies will be conducted in animal models (e.g., rodents) to understand how the compound is absorbed, distributed, metabolized, and eliminated in a whole organism. This data is crucial for determining the appropriate dosing regimen for subsequent efficacy studies.

Pharmacodynamic (PD) Studies: In parallel with PK studies, PD studies will measure the effect of the compound on its intended biological target in vivo. This helps to establish a relationship between drug exposure and the desired therapeutic effect.

Efficacy Studies in Disease Models: The optimized lead compound(s) will be tested in relevant animal models of the target disease to demonstrate proof-of-concept for their therapeutic potential. The choice of model will be critical and should accurately reflect the human disease state.

Phase 4: Preclinical Safety and Toxicology

Before a compound can be considered for human clinical trials, a comprehensive safety and toxicology evaluation is required.